An In-Depth Technical Guide to Myristyl Isobutyrate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Myristyl Isobutyrate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Myristyl Isobutyrate, a long-chain ester with significant potential in various scientific and industrial applications, particularly within the realms of cosmetics and pharmaceuticals. This document will delve into its fundamental chemical and physical properties, explore its synthesis through both traditional and enzymatic routes, and discuss its current and prospective applications, with a focus on its role in advanced drug delivery systems.
Core Molecular and Physical Characteristics
Myristyl Isobutyrate, systematically known as tetradecyl 2-methylpropanoate, is the ester formed from myristyl alcohol (1-tetradecanol) and isobutyric acid (2-methylpropanoic acid). Its unique structure, combining a long, straight-chain fatty alcohol with a short, branched-chain carboxylic acid, imparts a distinct set of physicochemical properties that are highly desirable in formulation science.
| Property | Value | Source |
| CAS Number | 167871-30-9 | [1] |
| Molecular Formula | C₁₈H₃₆O₂ | [1] |
| Molecular Weight | 284.5 g/mol | [1] |
| IUPAC Name | tetradecyl 2-methylpropanoate | [1] |
| Computed XLogP3 | 7.7 | [1] |
| Computed Hydrogen Bond Donor Count | 0 | [1] |
| Computed Hydrogen Bond Acceptor Count | 2 | [1] |
| Computed Rotatable Bond Count | 15 | [1] |
Synthesis of Myristyl Isobutyrate: Pathways and Methodologies
The synthesis of Myristyl Isobutyrate can be achieved through several chemical pathways, with the most common being direct esterification and transesterification. The choice of method often depends on factors such as desired purity, yield, and environmental considerations.
Fischer Esterification: A Classic Approach
The direct esterification of myristyl alcohol with isobutyric acid, known as Fischer esterification, is a well-established method. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the formation of the ester.
Caption: Fischer Esterification of Myristyl Isobutyrate.
Experimental Protocol: Acid-Catalyzed Esterification
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Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of myristyl alcohol and isobutyric acid in a suitable solvent (e.g., toluene).
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Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.5-2 mol% of sulfuric acid).
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Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
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Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be further purified by vacuum distillation or column chromatography to yield pure Myristyl Isobutyrate.
Enzymatic Synthesis: A Greener Alternative
In recent years, enzymatic synthesis has gained prominence as a more sustainable method for ester production. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, can also be used to catalyze esterification reactions in non-aqueous media. This approach offers several advantages, including high specificity, mild reaction conditions, and reduced byproduct formation. The lipase-catalyzed synthesis of esters is believed to proceed via a Ping-Pong Bi-Bi mechanism.[2]
Caption: Lipase-Catalyzed Synthesis of Myristyl Isobutyrate.
Experimental Protocol: Lipase-Catalyzed Esterification
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Reactant and Enzyme Preparation: Dissolve equimolar amounts of myristyl alcohol and isobutyric acid in a suitable organic solvent (e.g., hexane or toluene). Add an immobilized lipase (e.g., Novozym 435) to the mixture.
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Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant shaking.
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Water Removal: To shift the equilibrium towards ester formation, a dehydrating agent (e.g., molecular sieves) can be added to the reaction medium.
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Monitoring: Monitor the reaction progress by analyzing aliquots of the reaction mixture using GC or high-performance liquid chromatography (HPLC).
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Enzyme Recovery: Upon completion, the immobilized enzyme can be easily recovered by filtration for reuse.
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Purification: The solvent is removed under reduced pressure, and the resulting Myristyl Isobutyrate can be purified as described in the acid-catalyzed method.
Applications in Research and Drug Development
The unique properties of Myristyl Isobutyrate make it a valuable compound in various applications, particularly in the pharmaceutical and cosmetic industries. Its character as a fatty acid ester suggests its utility as an emollient, solvent, and penetration enhancer.
Emollient and Texture Enhancer in Topical Formulations
Similar to other myristyl esters, Myristyl Isobutyrate is expected to function as an effective emollient in topical formulations. Its long carbon chain provides lubricity and helps to form a protective barrier on the skin, reducing water loss. The branched isobutyrate moiety can contribute to a lighter, less greasy skin feel compared to esters with straight-chain acids. These properties are highly desirable in the formulation of creams, lotions, and other skincare products.
Penetration Enhancer for Transdermal Drug Delivery
Long-chain fatty acid esters are known to act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin. The lipophilic nature of Myristyl Isobutyrate allows it to intercalate into the lipid bilayers of the stratum corneum, disrupting their ordered structure and increasing their fluidity. This mechanism can enhance the permeation of co-administered drugs. Myristyl nicotinate, a similar ester, is under development as a prodrug for the delivery of nicotinic acid to the skin.[3] This suggests the potential of Myristyl Isobutyrate in the development of novel transdermal drug delivery systems for various APIs.
Excipient in Oral and Parenteral Formulations
The lipophilic nature of Myristyl Isobutyrate also suggests its potential use as an excipient in oral and parenteral drug formulations. It can be employed to solubilize poorly water-soluble drugs, thereby improving their bioavailability. In the context of self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles, Myristyl Isobutyrate could serve as a key component of the lipid phase, aiding in the encapsulation and delivery of hydrophobic drugs.
Analytical Methodologies for Quality Control
The purity and identity of Myristyl Isobutyrate are critical for its application in regulated industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the characterization and quantification of fatty acid esters.
Experimental Protocol: GC-MS Analysis of Myristyl Isobutyrate
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Sample Preparation: Dissolve a known amount of the Myristyl Isobutyrate sample in a suitable volatile solvent (e.g., hexane or dichloromethane). An internal standard can be added for quantitative analysis.
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GC Separation:
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Column: Use a non-polar capillary column (e.g., DB-5ms).
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Injector: Operate in split or splitless mode at a temperature of approximately 250°C.
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Oven Program: A temperature gradient program is typically used, for example, starting at 100°C, holding for 1 minute, then ramping to 300°C at a rate of 10°C/min, and holding for 5 minutes.
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Carrier Gas: Helium at a constant flow rate.
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MS Detection:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Scan a mass range of m/z 50-500.
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Identification: The identity of Myristyl Isobutyrate can be confirmed by its retention time and the fragmentation pattern in its mass spectrum. Characteristic fragments for esters include the acylium ion and fragments arising from the alcohol moiety.
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Caption: Workflow for GC-MS Analysis of Myristyl Isobutyrate.
Conclusion and Future Perspectives
Myristyl Isobutyrate is a versatile long-chain ester with a promising profile for applications in the pharmaceutical and cosmetic industries. Its properties as an emollient, texture enhancer, and potential penetration enhancer make it an attractive ingredient for topical formulations. Furthermore, its lipophilic nature suggests its utility in advanced drug delivery systems for poorly soluble drugs. The development of efficient and sustainable synthesis methods, particularly enzymatic routes, will be crucial for its wider adoption. Further research into its specific effects on skin barrier function and its efficacy in enhancing the delivery of various APIs will undoubtedly unlock its full potential in drug development.
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